The 4-Methyl-6-Chloro Substitution Pattern is a Key Determinant of PARP1 vs PARP2 Selectivity
The 6-chloro-4-methylpyridine-2-carbonyl chloride motif is directly transferred to the clinical candidate AZD5305 (saruparib), where it contributes to a dramatic gain in selectivity. In biochemical assays, the final compound AZD5305 inhibits PARP1 with an IC50 of 3 nM, while showing an IC50 of 1400 nM for PARP2, yielding a selectivity ratio of ~467-fold [1]. By comparison, the first-generation PARP inhibitor olaparib, which lacks this specific pyridine substitution pattern, is a dual PARP1/2 inhibitor with IC50 values of 5 nM and 1 nM, respectively (selectivity ratio of 0.2-fold) [1]. This demonstrates how the unique structural features of the starting material enable the unprecedented selectivity of the final drug.
| Evidence Dimension | PARP1 vs PARP2 Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | Selectivity ratio ~467 (IC50: PARP1 = 3 nM; PARP2 = 1400 nM) for the derived compound, AZD5305. |
| Comparator Or Baseline | Selectivity ratio 0.2 (IC50: PARP1 = 5 nM; PARP2 = 1 nM) for the first-generation drug olaparib, which uses a different pyridine building block. |
| Quantified Difference | >2300-fold improvement in selectivity for PARP1 over PARP2. |
| Conditions | Biochemical PARP1 and PARP2 enzymatic inhibition assays. |
Why This Matters
For drug development projects targeting PARP1-selective therapeutics, only building blocks with the correct substitution pattern can be used, as any other starting material will produce a molecule with inferior selectivity and a potentially higher toxicity profile.
- [1] Johannes, J. W., et al. (2020). Discovery of AZD5305, a Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Journal of Medicinal Chemistry, 63(23), 14906-14926. View Source
